GSK-3b Inhibitor XI

Description

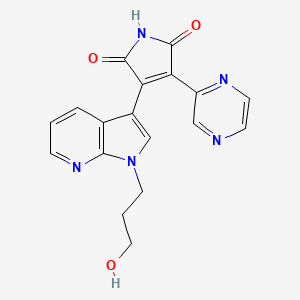

Structure

3D Structure

Properties

IUPAC Name |

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEJZKULWCZIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434343 | |

| Record name | GSK-3beta Inhibitor XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626604-39-5 | |

| Record name | GSK-3beta Inhibitor XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of GSK-3β Inhibitor XI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to the pathogenesis of several diseases, most notably Alzheimer's disease, type 2 diabetes, and certain cancers. This has rendered GSK-3β a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of GSK-3β Inhibitor XI, a potent and selective ATP-competitive inhibitor. We will delve into its discovery, detail its synthesis, present its biological activity, and provide comprehensive experimental protocols for its evaluation. Furthermore, we will visualize the key signaling pathways influenced by GSK-3β and the experimental workflow for assessing its efficacy.

Introduction to GSK-3β Inhibitor XI

GSK-3β Inhibitor XI, also known as 3-(1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(pyrazin-2-yl)pyrrole-2,5-dione, is a small molecule belonging to the azaindolylmaleimide class of compounds. It is a highly potent and selective inhibitor of GSK-3β, demonstrating significant promise as a chemical probe for studying GSK-3β function and as a lead compound for drug development.

Chemical Structure:

-

IUPAC Name: 3-(1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(pyrazin-2-yl)pyrrole-2,5-dione

-

CAS Number: 626604-39-5[1]

-

Molecular Formula: C₁₈H₁₅N₅O₃[1]

-

Molecular Weight: 349.34 g/mol [1]

Discovery and Biological Activity

GSK-3β Inhibitor XI was identified through a focused drug discovery effort aimed at developing potent and selective inhibitors of GSK-3β. It exhibits potent, ATP-competitive inhibition of GSK-3β with a Ki value of 25 nM.[1][2][3] In cell-based assays, it effectively increases glycogen synthase activity in HEK293 cells with an EC₅₀ of 32 nM.[1][2] A key feature of this inhibitor is its high selectivity; it has been shown to have minimal inhibitory activity against a broad panel of 79 other protein kinases.[1][3] Furthermore, it demonstrates good metabolic stability in human liver microsomes, with a half-life of over 100 minutes.[2]

Quantitative Biological Data

The following table summarizes the key quantitative data for GSK-3β Inhibitor XI.

| Parameter | Value | Cell Line/System | Reference |

| Ki (GSK-3β) | 25 nM | Recombinant Human GSK-3β | [1][2][3] |

| EC₅₀ (Glycogen Synthase Activity) | 32 nM | HEK293 cells | [1][2] |

| Metabolic Stability (t₁/₂) | >100 min | Human Liver Microsomes | [2] |

| Selectivity | Minimal inhibition of 79 other kinases | Various | [1][3] |

Synthesis of GSK-3β Inhibitor XI

The synthesis of GSK-3β Inhibitor XI involves a multi-step process, characteristic of the synthesis of other azaindolylmaleimide derivatives. While a specific, detailed protocol for this exact compound is not publicly available in a single source, the general synthetic route can be constructed based on the synthesis of analogous compounds. The core of the synthesis involves the construction of the pyrrole-2,5-dione (maleimide) ring and its subsequent functionalization with the azaindole and pyrazine moieties.

A plausible synthetic pathway is outlined below. This is a representative scheme and may require optimization of reaction conditions, protecting groups, and purification methods.

References

An In-depth Technical Guide to the Mechanism of Action of GSK-3β Inhibitor XI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell signaling, and gene transcription. Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. GSK-3β Inhibitor XI, a potent and selective small molecule inhibitor, has emerged as a valuable tool for investigating the physiological and pathological roles of GSK-3β. This technical guide provides a comprehensive overview of the mechanism of action of GSK-3β Inhibitor XI, including its biochemical potency, cellular activity, and its impact on key signaling pathways.

Quantitative Data Summary

The inhibitory activity and cellular efficacy of GSK-3β Inhibitor XI have been characterized through various biochemical and cell-based assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Potency of GSK-3β Inhibitor XI [1]

| Parameter | Value (nM) | Description |

| Ki | 25 | Inhibitory constant against recombinant human GSK-3β. |

Table 2: Cellular Activity of GSK-3β Inhibitor XI [1]

| Parameter | Cell Line | Value (nM) | Description |

| EC50 | HEK293 | 32 | Half-maximal effective concentration for the activation of glycogen synthase. |

Table 3: Kinase Selectivity Profile of GSK-3β Inhibitor XI [1][2]

| Kinase | % Inhibition at 10 µM |

| GSK-3β | >95% |

| Panel of 79 other kinases | Minimal Inhibition |

Note: The data indicates high selectivity for GSK-3β over a broad range of other protein kinases.

Mechanism of Action

GSK-3β Inhibitor XI is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the GSK-3β enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates[2]. This inhibition leads to the modulation of downstream signaling pathways that are negatively regulated by GSK-3β.

Impact on the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development, cell proliferation, and differentiation. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, Inhibitor XI prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes[3][4][5].

Caption: Wnt pathway activation via GSK-3β inhibition.

Impact on the Insulin Signaling Pathway

GSK-3β also plays a key inhibitory role in the insulin signaling pathway. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of Akt (Protein Kinase B). Activated Akt then phosphorylates and inactivates GSK-3β. This inactivation of GSK-3β prevents the phosphorylation and subsequent inactivation of glycogen synthase, a key enzyme in glycogen synthesis. By directly inhibiting GSK-3β, Inhibitor XI mimics the effect of insulin signaling, leading to the activation of glycogen synthase and promoting glucose storage as glycogen.

References

- 1. caymanchem.com [caymanchem.com]

- 2. GSK-3b Inhibitor XI [sigmaaldrich.com]

- 3. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

GSK-3β Inhibitor XI: A Technical Guide to ATP-Competitive Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK-3β Inhibitor XI, a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This document outlines the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction to GSK-3β and the Role of Inhibitor XI

Glycogen Synthase Kinase-3β is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell signaling, and neuronal function. Its dysregulation has been implicated in various pathologies such as Alzheimer's disease, type 2 diabetes, and certain cancers. GSK-3β Inhibitor XI, also known as Compound 33, is a small molecule that potently and selectively inhibits GSK-3β through a competitive mechanism with ATP.

Chemical Identity:

| Identifier | Value |

| Common Name | GSK-3β Inhibitor XI |

| Chemical Name | 3-(1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-yl-pyrrole-2,5-dione |

| CAS Number | 626604-39-5 |

| Molecular Formula | C₁₈H₁₅N₅O₃ |

| Molecular Weight | 349.34 g/mol |

Mechanism of Action: ATP-Competitive Inhibition

GSK-3β Inhibitor XI functions by directly competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The ATP-binding pocket of GSK-3β is a highly conserved region that is essential for the transfer of a phosphate group to its substrates. By occupying this site, Inhibitor XI prevents the binding of ATP, thereby blocking the phosphorylation of downstream targets. This mode of action is reversible and dependent on the relative concentrations of the inhibitor and ATP.

The Cellular Impact of GSK-3β Inhibitor XI on Glycogen Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the regulation of glycogen metabolism. Its inhibitory phosphorylation of glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis, maintains a baseline level of inactive GS. The inhibition of GSK-3β, therefore, presents a key therapeutic strategy for conditions characterized by impaired glucose homeostasis, such as type 2 diabetes. This technical guide provides an in-depth analysis of the cellular effects of GSK-3β Inhibitor XI, a potent and selective inhibitor of GSK-3β, on glycogen synthase activity. We will delve into the underlying signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for its characterization.

Core Concepts: The GSK-3β Signaling Pathway and Glycogen Synthase Regulation

GSK-3β is a key downstream effector in the insulin signaling pathway. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates GSK-3β at Serine 9, leading to its inactivation. This relieves the inhibitory phosphorylation of glycogen synthase by GSK-3β. Subsequently, protein phosphatase 1 (PP1) dephosphorylates glycogen synthase, leading to its activation and the promotion of glycogen synthesis. GSK-3β Inhibitor XI acts by directly inhibiting the kinase activity of GSK-3β, thereby mimicking the effect of insulin signaling on glycogen synthase.

Caption: GSK-3β signaling pathway in glycogen synthase regulation.

Quantitative Data: Efficacy of GSK-3β Inhibitor XI

GSK-3β Inhibitor XI, also known as Compound 33, is a potent and selective inhibitor of GSK-3β.[1] Its efficacy has been quantified through various in vitro and cell-based assays.

| Parameter | Value | Cell Line/System | Reference |

| Ki (GSK-3β) | 25 nM | Purified enzyme | [1] |

| EC50 (Glycogen Synthase Activity) | 32 nM | HEK293 cells | [1] |

| Metabolic Stability (t1/2) | >100 min | Human liver microsomes (at 5 µM) | [1] |

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare cells for treatment with GSK-3β Inhibitor XI.

Materials:

-

Human Embryonic Kidney (HEK293) cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

GSK-3β Inhibitor XI (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for high-throughput assays) and allow them to adhere and reach 70-80% confluency.

-

Prepare a working solution of GSK-3β Inhibitor XI by diluting the stock solution in serum-free DMEM to the desired final concentrations. A dose-response curve is recommended to determine the optimal concentration.

-

Remove the culture medium and wash the cells once with sterile PBS.

-

Add the serum-free DMEM containing the desired concentration of GSK-3β Inhibitor XI or vehicle (DMSO) to the cells.

-

Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C.

Glycogen Synthase Activity Assay

Objective: To measure the activity of glycogen synthase in cell lysates following treatment with GSK-3β Inhibitor XI. This protocol is adapted from general glycogen synthase activity assays and informed by the experimental context of the original study on GSK-3β Inhibitor XI.[1]

Materials:

-

Treated HEK293 cells

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaF, 10 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail)

-

Glycogen Synthase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.8, 20 mM EDTA, 25 mM KF)

-

UDP-[14C]-glucose

-

Glycogen

-

Glucose-6-phosphate (G6P)

-

Ethanol (70%)

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.

-

Transfer the cell lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

For the glycogen synthase activity assay, prepare a reaction mixture containing Glycogen Synthase Assay Buffer, UDP-[14C]-glucose, and glycogen.

-

To measure total glycogen synthase activity, add G6P (a potent allosteric activator) to a final concentration of 10 mM. To measure the active form of glycogen synthase (GSa), omit G6P.

-

Initiate the reaction by adding a specific amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture.

-

Incubate the reaction at 30°C for 15-30 minutes.

-

Stop the reaction by spotting the reaction mixture onto filter paper and immediately immersing it in ice-cold 70% ethanol to precipitate the glycogen.

-

Wash the filter papers multiple times with 70% ethanol to remove unincorporated UDP-[14C]-glucose.

-

Dry the filter papers and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated [14C] is proportional to the glycogen synthase activity.

-

Express the results as the activity ratio of GSa to total GS activity (GSa/GSt) or as the fractional velocity.

Caption: Workflow for assessing glycogen synthase activity.

Cellular Glycogen Content Assay

Objective: To quantify the total glycogen content in cells after treatment with GSK-3β Inhibitor XI.

Materials:

-

Treated HEK293 cells

-

PBS

-

KOH (e.g., 30%)

-

Ethanol (95%)

-

Amyloglucosidase

-

Glucose oxidase-peroxidase reagent

-

Glycogen standard solution

-

Spectrophotometer

Protocol:

-

Following treatment with GSK-3β Inhibitor XI, wash the cells with PBS and harvest them.

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in KOH and boil for 30 minutes to digest the cells and solubilize glycogen.

-

Cool the samples on ice and precipitate the glycogen by adding ethanol and centrifuging at high speed.

-

Discard the supernatant and wash the glycogen pellet with 70% ethanol.

-

Resuspend the glycogen pellet in water or an appropriate buffer.

-

Digest the glycogen to glucose by incubating with amyloglucosidase at 37°C for 2 hours.

-

Measure the glucose concentration using a glucose oxidase-peroxidase-based colorimetric assay.

-

Read the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the glycogen content by comparing the absorbance of the samples to a standard curve generated with known concentrations of glycogen. Express the results as µg of glycogen per mg of protein.

Conclusion

GSK-3β Inhibitor XI is a potent and selective tool for studying the role of GSK-3β in cellular processes. Its ability to robustly increase glycogen synthase activity in cells highlights its potential as a therapeutic agent for metabolic disorders. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular effects of this and other GSK-3β inhibitors on glycogen metabolism. Careful optimization of these protocols for specific cell types and experimental conditions is recommended to ensure accurate and reproducible results.

References

GSK-3β Inhibitor XI: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that has emerged as a critical therapeutic target in Alzheimer's disease (AD) research. Its multifaceted role in the pathogenesis of AD, including the hyperphosphorylation of tau protein and the modulation of amyloid-β (Aβ) production, positions it as a key nexus in the disease's complex molecular landscape. This technical guide focuses on GSK-3β Inhibitor XI, a potent and selective inhibitor of GSK-3β, and its potential application in Alzheimer's disease research. While preclinical data for GSK-3β Inhibitor XI in specific AD models are not extensively published, this guide will provide a comprehensive overview of its known properties, relevant experimental protocols, and the broader context of GSK-3β inhibition in AD, using data from other well-characterized inhibitors for illustrative purposes.

GSK-3β Inhibitor XI: Core Properties

GSK-3β Inhibitor XI, also known as Compound 33, is a potent, ATP-competitive inhibitor of GSK-3β. Its key pharmacological and chemical properties are summarized in the table below.

| Property | Value | Reference |

| K | 25 nM | [1] |

| EC | 32 nM in HEK293 cells | [1] |

| Metabolic Stability | t | [1] |

| CAS Number | 626604-39-5 | |

| Molecular Formula | C₁₈H₁₅N₅O₃ | |

| Molecular Weight | 349.34 g/mol | |

| SMILES | O=C1C(=C(c2cn(CCCO)c3ncccc23)C(=O)N1)c1cnccn1 |

The Role of GSK-3β in Alzheimer's Disease Signaling Pathways

GSK-3β is a key player in multiple signaling pathways implicated in Alzheimer's disease. Its inhibition is a promising strategy to counteract the pathological cascades.

Tau Phosphorylation Pathway

GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the microtubule-associated protein tau. Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. Inhibition of GSK-3β is expected to reduce tau phosphorylation, thereby preventing NFT formation and restoring microtubule stability.

References

A Technical Guide to GSK-3β Inhibitor XI for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role as a negative regulator in the insulin signaling pathway.[1][2] Its hyperactivity is implicated in the pathophysiology of type 2 diabetes (T2D), contributing to insulin resistance and impaired glucose metabolism.[3][4] Inhibition of GSK-3β has emerged as a promising therapeutic strategy to enhance insulin sensitivity and restore glucose homeostasis.[3][5] GSK-3β Inhibitor XI, a potent and selective ATP-competitive inhibitor, has garnered significant interest for its potential in T2D research. This technical guide provides an in-depth overview of GSK-3β Inhibitor XI, including its biochemical properties, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Core Compound Data: GSK-3β Inhibitor XI

GSK-3β Inhibitor XI is a cell-permeable compound recognized for its high potency and selectivity.[6][7]

| Parameter | Value | Cell Line/System | Reference |

| Ki | 25 nM | N/A (Enzymatic Assay) | [6] |

| EC50 (Glycogen Synthase Activity) | 32 nM | HEK293 cells | [6][7] |

| Metabolic Stability (t1/2) | >100 min | Human Liver Microsomes (at 5 µM) | [6] |

Selectivity: GSK-3β Inhibitor XI demonstrates minimal inhibition against a broad panel of 79 other common protein kinases, highlighting its specificity.[7]

Signaling Pathways

GSK-3β is a critical node in the insulin signaling cascade. Its inhibition by GSK-3β Inhibitor XI is expected to potentiate downstream effects of insulin, primarily through the PI3K/Akt pathway.

Insulin Signaling Pathway and GSK-3β Inhibition

The binding of insulin to its receptor triggers a phosphorylation cascade that activates PI3K and subsequently Akt. Akt, in turn, phosphorylates GSK-3β at Serine 9, leading to its inactivation.[1][8] This relieves the inhibitory effect of GSK-3β on Glycogen Synthase (GS), allowing for the dephosphorylation and activation of GS, which then promotes the conversion of glucose into glycogen for storage.[1][2] GSK-3β Inhibitor XI directly inhibits GSK-3β, mimicking the effect of insulin-mediated phosphorylation and thereby promoting glycogen synthesis.

Caption: Insulin signaling pathway leading to GSK-3β inhibition and glycogen synthesis.

Role in Pancreatic β-Cell Function

In addition to its role in peripheral glucose uptake, GSK-3β is involved in pancreatic β-cell proliferation and function. The Akt/GSK-3β signaling axis influences the expression of key proteins like cyclin D1 and Pdx-1, which are crucial for β-cell mass and insulin secretion.[9][10] Inhibition of GSK-3β has been shown to protect β-cells and improve their function in preclinical models of diabetes.[9][10][11]

Caption: GSK-3β's role in pancreatic β-cell proliferation and insulin secretion.

Experimental Protocols

In Vitro GSK-3β Enzyme Inhibition Assay

This protocol is a representative method for determining the IC50 value of GSK-3β Inhibitor XI.

Caption: Workflow for an in vitro GSK-3β enzyme inhibition assay.

Materials:

-

GSK-3β enzyme (recombinant human)

-

GSK-3β substrate peptide

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

GSK-3β Inhibitor XI

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of GSK-3β Inhibitor XI in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup: In a 384-well plate, add the diluted inhibitor solution.

-

Add the GSK-3β enzyme to each well.

-

Initiate the reaction by adding a mixture of the substrate peptide and ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection (using ADP-Glo™):

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Efficacy in a Type 2 Diabetes Animal Model

Animals:

-

Male db/db mice or ZDF rats (e.g., 8-10 weeks of age)

-

Age-matched lean control littermates

Treatment:

-

Acclimatize animals for at least one week.

-

Randomly assign diabetic animals to vehicle control and GSK-3β Inhibitor XI treatment groups.

-

Administer GSK-3β Inhibitor XI or vehicle orally or via intraperitoneal injection daily for a specified period (e.g., 2-4 weeks). The dose will need to be determined based on pharmacokinetic studies.

Assessments:

-

Oral Glucose Tolerance Test (OGTT):

-

Fast animals overnight (e.g., 12-16 hours).

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution orally (e.g., 2 g/kg body weight).

-

Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Measure blood glucose levels.

-

Plasma insulin levels can also be measured at these time points.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Collect tissues such as liver, skeletal muscle, and pancreas.

-

Measure glycogen content in liver and muscle.

-

Perform Western blot analysis on tissue lysates to assess the phosphorylation status of key signaling proteins (e.g., Akt, GSK-3β, GS).

-

Conduct histological analysis of the pancreas to evaluate β-cell mass and morphology.

-

Data Analysis:

-

Compare changes in body weight, food and water intake between groups.

-

Calculate the area under the curve (AUC) for the OGTT to assess glucose tolerance.

-

Use statistical tests (e.g., t-test or ANOVA) to compare differences in blood glucose, insulin levels, tissue glycogen content, and protein phosphorylation between the treatment and vehicle groups.

Conclusion

GSK-3β Inhibitor XI is a valuable research tool for investigating the role of GSK-3β in type 2 diabetes. Its high potency and selectivity make it suitable for both in vitro and potentially in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of GSK-3β inhibition in the context of T2D. Further in vivo characterization of GSK-3β Inhibitor XI is warranted to fully understand its efficacy in improving glucose homeostasis and insulin sensitivity.

References

- 1. Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eijppr.com [eijppr.com]

- 4. GSK-3 Inhibitors: Anti-Diabetic Treatment Associated with Cardiac Risk? [ouci.dntb.gov.ua]

- 5. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]

- 9. uwo.scholaris.ca [uwo.scholaris.ca]

- 10. Inhibition of Gsk3β activity improves β-cell function in c-KitWv/+ male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Gsk3β activity improves β-cell function in c-KitWv/+ male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Anti-diabetic efficacy of KICG1338, a novel glycogen synthase kinase-3β inhibitor, and its molecular characterization in animal models of type 2 diabetes and insulin resistance. [research.bidmc.org]

An In-depth Technical Guide to the Chemical Properties of GSK-3β Inhibitor XI (Compound 33)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including type 2 diabetes and Alzheimer's disease. GSK-3β Inhibitor XI, also known as Compound 33, is a potent and selective ATP-competitive inhibitor of this enzyme. This document provides a comprehensive overview of the chemical and biological properties of GSK-3β Inhibitor XI, including its physicochemical characteristics, in vitro activity, metabolic stability, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Chemical and Physical Properties

GSK-3β Inhibitor XI is a cell-permeable azaindolylmaleimide compound. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-[1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-(pyrazin-2-yl)pyrrole-2,5-dione | [1] |

| Synonyms | GSK-3β Inhibitor XI, Compound 33, 7AIPM | [1] |

| CAS Number | 626604-39-5 | [1][2] |

| Molecular Formula | C₁₈H₁₅N₅O₃ | [1] |

| Molecular Weight | 349.34 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [3] |

Biological Activity

GSK-3β Inhibitor XI demonstrates potent and selective inhibition of GSK-3β, leading to downstream cellular effects such as increased glycogen synthase activity.

| Parameter | Value | Species/Cell Line | Reference |

| Ki | 25 nM | [2] | |

| EC₅₀ (Glycogen Synthase Activity) | 32 nM | HEK293 cells | [1][2] |

| Metabolic Stability (t₁/₂) | >100 min | Human Liver Microsomes (5 µM) | [2] |

Mechanism of Action

GSK-3β Inhibitor XI acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of GSK-3β, preventing the phosphorylation of its downstream substrates. This inhibition leads to the activation of signaling pathways that are negatively regulated by GSK-3β, such as the Wnt/β-catenin pathway and glycogen synthesis.

References

The Role of GSK-3β Inhibitor XI in the Wnt/β-catenin Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of GSK-3β Inhibitor XI, a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), in the context of the canonical Wnt/β-catenin signaling pathway. While direct studies utilizing GSK-3β Inhibitor XI to modulate the Wnt pathway are not extensively documented in publicly available literature, its high potency and selectivity suggest a significant potential for activating Wnt/β-catenin signaling. This guide extrapolates its function based on its known inhibitory mechanisms and provides detailed experimental protocols and quantitative data derived from studies of analogous potent GSK-3β inhibitors. The aim is to equip researchers with the necessary information to design and execute experiments to investigate the effects of GSK-3β Inhibitor XI on the Wnt/β-catenin pathway.

Introduction: The Wnt/β-catenin Pathway and the Central Role of GSK-3β

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell regeneration.[1] Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2] A key negative regulator of this pathway is the serine/threonine kinase, Glycogen Synthase Kinase-3β (GSK-3β).

In the "off-state" (absence of a Wnt ligand), a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3β, targets the central effector of the pathway, β-catenin, for proteasomal degradation. GSK-3β phosphorylates β-catenin at specific serine and threonine residues, marking it for ubiquitination and subsequent destruction.[3][4]

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This inactivation prevents the phosphorylation of β-catenin by GSK-3β. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[5]

Profile of GSK-3β Inhibitor XI

GSK-3β Inhibitor XI is a potent and highly selective small molecule inhibitor of GSK-3β. Its systematic chemical name is 3-(1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-yl-pyrrole-2,5-dione.

Mechanism of Action: GSK-3β Inhibitor XI acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of GSK-3β and preventing the transfer of a phosphate group to its substrates. This direct inhibition of GSK-3β's kinase activity is expected to mimic the effect of Wnt signaling, leading to the stabilization and accumulation of β-catenin.

Quantitative Data for GSK-3β Inhibitor XI

| Parameter | Value | Cell Line/System | Reference |

| Ki | 25 nM | N/A (Biochemical Assay) | [5] |

| EC50 | 32 nM | HEK293 cells (Glycogen Synthase Activity) | [5] |

Note: While the EC50 value is for glycogen synthase activity, it demonstrates the potent cellular activity of the inhibitor.

Expected Effects on the Wnt/β-catenin Pathway

Based on its mechanism of action, inhibition of GSK-3β by GSK-3β Inhibitor XI is predicted to:

-

Increase β-catenin levels: By preventing its phosphorylation and subsequent degradation.

-

Promote nuclear translocation of β-catenin: Accumulated β-catenin will move into the nucleus.

-

Activate TCF/LEF-mediated transcription: Nuclear β-catenin will activate the transcription of Wnt target genes.

Representative Quantitative Data from Analogous GSK-3β Inhibitors

The following table summarizes data from studies using other potent and selective GSK-3β inhibitors, which can serve as a benchmark for experiments with GSK-3β Inhibitor XI.

| Inhibitor | Assay | Cell Line | Effect | Reference |

| BIO (6-bromoindirubin-3'-oxime) | β-catenin Nuclear Accumulation | hCMEC/D3 | 1 µM for 16h increased nuclear β-catenin staining to 57 ± 5% of cells from a baseline of 13 ± 2%. | [4] |

| CHIR-99021 | TCF/LEF Reporter Assay | HEK293T | 10 µM for 24h resulted in a significant increase in TCF/LEF reporter activity. | [5] |

| Lithium Chloride | TCF/LEF Reporter Assay | Human iPSC-derived Neural Progenitors | 10 mM for 24h resulted in a 2-5 fold increase in TCF/LEF reporter activity. | [6] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of GSK-3β Inhibitor XI on the Wnt/β-catenin pathway. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

β-catenin Accumulation Assay (Western Blotting)

This protocol details the detection of total and active (non-phosphorylated) β-catenin levels by Western blotting.

Materials:

-

Cell line of interest (e.g., HEK293T, SW480)

-

GSK-3β Inhibitor XI

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-non-phospho (active) β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of GSK-3β Inhibitor XI (e.g., 10 nM - 1 µM) for different time points (e.g., 2, 4, 8, 16 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin at 1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF reporter plasmid (e.g., TOPFlash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

GSK-3β Inhibitor XI

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of GSK-3β Inhibitor XI or a vehicle control.

-

Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in reporter activity is calculated relative to the vehicle-treated control.

Visualization of Pathways and Workflows

Wnt/β-catenin Signaling Pathway

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow for TCF/LEF Reporter Assay

Caption: Workflow for TCF/LEF reporter assay.

Conclusion

GSK-3β Inhibitor XI is a potent and selective tool for studying the Wnt/β-catenin signaling pathway. Its ATP-competitive mechanism of action allows for the direct inhibition of GSK-3β, leading to the stabilization of β-catenin and the activation of downstream target genes. While direct experimental data for this specific inhibitor in the context of Wnt signaling is limited, the provided protocols and representative data from analogous compounds offer a solid foundation for researchers to investigate its efficacy and mechanism of action. The use of GSK-3β Inhibitor XI in well-defined cellular assays will contribute to a deeper understanding of the intricate regulation of the Wnt/β-catenin pathway and may aid in the development of novel therapeutic strategies for Wnt-related diseases.

References

- 1. search.library.uq.edu.au [search.library.uq.edu.au]

- 2. scispace.com [scispace.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

GSK-3β Inhibitor XI and Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes. In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), GSK-3β has emerged as a critical enzyme in the hyperphosphorylation of the microtubule-associated protein tau. This hyperphosphorylation leads to the formation of neurofibrillary tangles (NFTs), a hallmark pathology of AD, which correlates with cognitive decline. Consequently, the inhibition of GSK-3β is a key therapeutic strategy for the treatment of AD and other tauopathies. This technical guide provides an in-depth overview of GSK-3β Inhibitor XI, its mechanism of action, and its role in modulating tau phosphorylation.

GSK-3β Inhibitor XI: A Potent ATP-Competitive Inhibitor

GSK-3β Inhibitor XI, also known as compound 33, is a potent and selective ATP-competitive inhibitor of GSK-3β.[1] As an ATP-competitive inhibitor, it functions by binding to the ATP-binding pocket of the GSK-3β enzyme, thereby preventing the transfer of a phosphate group from ATP to its substrates, including the tau protein. This mode of action effectively reduces the phosphorylation of tau at multiple sites.

Quantitative Data on GSK-3β Inhibitor XI

| Parameter | Value | Reference |

| Ki | 25 nM | [1] |

| EC50 (Glycogen Synthase Activity) | 32 nM | MedChemExpress |

| IC50 (GSK-3β) | 10.02 µM | GlpBio |

Note: The IC50 value of 10.02 µM from GlpBio appears to be an outlier compared to the potent Ki and EC50 values. This discrepancy may be due to different assay conditions.

While specific data for GSK-3β Inhibitor XI is limited, the effects of other well-characterized, potent, and selective GSK-3β inhibitors on tau phosphorylation provide a strong indication of its expected efficacy. The following tables summarize the quantitative effects of other notable GSK-3β inhibitors on tau phosphorylation at key sites implicated in Alzheimer's disease pathology.

Illustrative Quantitative Data from Other Selective GSK-3β Inhibitors

Table 1: Effect of AR-A014418 on Tau Phosphorylation in Primary Neurons

| Tau Phosphorylation Site | Treatment Concentration | % Reduction in Phosphorylation | Reference |

| Ser396/Ser404 (PHF-1 epitope) | 10 µM | ~85% | [2] |

| Ser202 (CP13 epitope) | 10 µM | ~60% | [2] |

| Thr231 (AT180 epitope) | 10 µM | ~40% | [2] |

Table 2: Effect of CHIR98014 on Tau Phosphorylation in Postnatal Rat Brain

| Brain Region | Tau Phosphorylation Site | % Reduction in Phosphorylation | Reference |

| Cortex | Ser396 | Significant reduction | [3] |

| Hippocampus | Ser396 | Significant reduction | [3] |

Table 3: Effect of Lithium on Tau Phosphorylation in JNPL3 Transgenic Mice

| Tau Phosphorylation Site | % Reduction in Phosphorylation | Reference |

| Ser202 | Significant reduction | [4] |

| Ser396/Ser404 | Significant reduction | [4] |

Signaling Pathways

GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation, primarily at the Ser9 residue. Several signaling pathways converge on GSK-3β to modulate its activity. The canonical Wnt/β-catenin and the PI3K/Akt signaling pathways are the main regulators of GSK-3β activity. In the context of Alzheimer's disease, dysregulation of these pathways leads to increased GSK-3β activity and subsequent tau hyperphosphorylation.

GSK-3β Signaling Pathway and Inhibition

The following diagram illustrates the central role of GSK-3β in tau phosphorylation and how an ATP-competitive inhibitor like GSK-3β Inhibitor XI intervenes in this process.

Caption: GSK-3β signaling pathway in tau phosphorylation and its inhibition.

Experimental Workflow for Assessing Inhibitor Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a GSK-3β inhibitor on tau phosphorylation.

Caption: Workflow for cell-based evaluation of GSK-3β inhibitors.

Experimental Protocols

In Vitro GSK-3β Kinase Assay with Tau Protein

This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of GSK-3β using recombinant tau protein as a substrate.

Materials:

-

Recombinant human GSK-3β enzyme

-

Recombinant human Tau-441 protein

-

GSK-3β Inhibitor XI (or other test compounds)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant tau protein (substrate), and the test compound (GSK-3β Inhibitor XI) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of approximately 10-100 µM.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Phosphorylated Tau in Cell Lysates

This protocol describes the detection and quantification of phosphorylated tau at specific sites in cell lysates following treatment with a GSK-3β inhibitor.

Materials:

-

SH-SY5Y human neuroblastoma cells (or other suitable neuronal cell line)

-

Cell culture medium and supplements

-

GSK-3β Inhibitor XI (or other test compounds)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for phosphorylated tau epitopes (e.g., anti-pSer396, anti-pSer202/Thr205 [AT8], anti-pThr231 [AT180]) and total tau

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere and grow. Treat the cells with various concentrations of GSK-3β Inhibitor XI for a specified duration (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the desired phospho-tau epitope overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for total tau and a loading control (e.g., β-actin or GAPDH) to normalize the phospho-tau signal.

-

Quantification: Use densitometry software to quantify the band intensities. Normalize the phospho-tau signal to the total tau signal or the loading control signal. Calculate the percentage reduction in phosphorylation compared to the vehicle-treated control.

Conclusion

GSK-3β Inhibitor XI is a potent and selective tool for the investigation of GSK-3β's role in tau phosphorylation and its potential as a therapeutic target in Alzheimer's disease and other tauopathies. While specific quantitative data on its direct effects on various tau phosphorylation sites are yet to be widely published, its high potency in enzymatic assays, coupled with the known effects of other selective GSK-3β inhibitors, strongly supports its utility in reducing tau hyperphosphorylation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of GSK-3β inhibition. Future studies quantifying the site-specific effects of GSK-3β Inhibitor XI on tau phosphorylation will be crucial for its continued development as a potential therapeutic agent.

References

Preliminary Studies Using GSK-3β Inhibitor XI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preliminary studies conducted on GSK-3β Inhibitor XI, a potent and selective inhibitor of Glycogen Synthase Kinase-3β. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Core Quantitative Data

The following table summarizes the key quantitative data obtained in preliminary in vitro studies of GSK-3β Inhibitor XI.

| Parameter | Value | Cell Line/System | Reference |

| Ki (Inhibition Constant) | 25 nM | Purified recombinant human GSK-3β | [O'Neill et al., 2004] |

| EC50 (Glycogen Synthase Activation) | 32 nM | HEK293 cells | [O'Neill et al., 2004] |

| Metabolic Stability (t½) | > 100 min | Human Liver Microsomes | [O'Neill et al., 2004] |

Key Signaling Pathway

GSK-3β is a critical kinase involved in numerous signaling pathways. Its inhibition by GSK-3β Inhibitor XI can modulate these pathways, which are implicated in various diseases, including neurodegenerative disorders and metabolic diseases.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard and widely accepted laboratory procedures.

In Vitro GSK-3β Enzymatic Assay

This protocol outlines the determination of the inhibitory activity of GSK-3β Inhibitor XI against purified recombinant human GSK-3β.

Materials:

-

Purified recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

GSK-3β Inhibitor XI

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Radiolabeled [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

96-well microplates

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)

Procedure:

-

Prepare serial dilutions of GSK-3β Inhibitor XI in the kinase assay buffer.

-

In a 96-well plate, add the GSK-3β enzyme, the substrate peptide, and the different concentrations of GSK-3β Inhibitor XI.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just ATP for non-radioactive assays) to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 20-30 minutes).

-

For radioactive assay:

-

Stop the reaction by adding phosphoric acid.

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For non-radioactive ADP-Glo™ assay:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the Ki value using appropriate software.

Glycogen Synthase Activity Assay in HEK293 Cells

This protocol describes the measurement of the cellular activity of GSK-3β Inhibitor XI by assessing the activation of glycogen synthase in human embryonic kidney (HEK293) cells.

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

GSK-3β Inhibitor XI

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaF, 10 mM EDTA, 2 mM EGTA, and protease inhibitors)

-

Glycogen synthase assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 20 mM EDTA, 100 mM NaF)

-

UDP-[¹⁴C]glucose

-

Glycogen

-

30% KOH

-

Ethanol

-

Scintillation fluid and counter

Procedure:

-

Seed HEK293 cells in multi-well plates and grow to approximately 80-90% confluency.

-

Treat the cells with various concentrations of GSK-3β Inhibitor XI for a specified time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

In a new plate, mix the cell lysate with the glycogen synthase assay buffer containing UDP-[¹⁴C]glucose and glycogen.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by spotting the mixture onto filter paper and immediately immersing the paper in ice-cold 66% ethanol.

-

Wash the filter papers multiple times with 66% ethanol to remove unincorporated UDP-[¹⁴C]glucose.

-

Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the glycogen synthase activity and determine the EC50 value of GSK-3β Inhibitor XI.

Metabolic Stability Assay in Human Liver Microsomes

This protocol is for evaluating the metabolic stability of GSK-3β Inhibitor XI using human liver microsomes.

Materials:

-

GSK-3β Inhibitor XI

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of GSK-3β Inhibitor XI in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C.

-

Add GSK-3β Inhibitor XI to the microsomal suspension to a final concentration of typically 1-5 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of GSK-3β Inhibitor XI.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

Methodological & Application

Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycogen synthase kinase-3β (GSK-3β) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[1][2] Dysregulation of GSK-3β activity has been implicated in the pathophysiology of several diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a prominent therapeutic target.[1] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of compounds against GSK-3β, with a specific focus on GSK-3β Inhibitor XI.

GSK-3β is a constitutively active kinase in resting cells, and its activity is primarily regulated through inhibitory phosphorylation.[3] A variety of signaling pathways converge on GSK-3β to modulate its activity.[1]

GSK-3β Signaling Pathway

The activity of GSK-3β is regulated by multiple signaling pathways, including the insulin and Wnt signaling pathways. In the insulin pathway, activation of Akt (also known as Protein Kinase B) leads to the phosphorylation of GSK-3β at Ser9, which inhibits its kinase activity.[4] The Wnt signaling pathway also leads to the inhibition of GSK-3β, preventing the phosphorylation and subsequent degradation of β-catenin.

Caption: Simplified GSK-3β signaling pathways.

Data Presentation: Inhibitory Activities of Selected GSK-3β Inhibitors

The following table summarizes the inhibitory activities of GSK-3β Inhibitor XI and other common GSK-3β inhibitors. This data is essential for comparing the potency of novel compounds.

| Inhibitor | IC50 (nM) | Ki (nM) | Assay Method |

| GSK-3β Inhibitor XI | - | 25 | Not Specified |

| CHIR-99021 | 6.7 | - | Kinase-Glo® |

| SB216763 | 34 | - | TR-FRET |

| Staurosporine | - | - | ADP-Glo® |

| Ruboxistaurin | 97.3 | - | ADP-Glo® |

Experimental Protocols

This protocol describes an in vitro kinase assay using a luminescence-based method to measure the amount of ADP produced, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.[2]

Experimental Workflow

The experimental workflow involves preparing the reagents, initiating the kinase reaction, and then detecting the generated ADP.

Caption: General workflow for an in vitro kinase assay.

Materials and Reagents

-

Enzyme: Recombinant human GSK-3β (e.g., Promega, BPS Bioscience)

-

Substrate: GSK Substrate Peptide (e.g., a pre-phosphorylated peptide like GS-2)[5]

-

Inhibitor: GSK-3β Inhibitor XI, dissolved in 100% DMSO to create a stock solution.

-

ATP: 10 mM stock solution

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20[6]

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Plates: 384-well white, low-volume assay plates

-

Instrumentation: Luminometer

Assay Protocol

This protocol is designed for a 384-well plate format with a final reaction volume of 10 µL.[6]

-

Inhibitor Preparation:

-

Prepare a serial dilution of GSK-3β Inhibitor XI in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%). The concentration range should bracket the expected IC50 value.

-

Include a "no inhibitor" control (vehicle, e.g., 1% DMSO in buffer) and a "no enzyme" control.

-

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted inhibitor or control solution to the appropriate wells of the 384-well plate.[6]

-

-

Enzyme Addition:

-

Dilute the GSK-3β enzyme stock to the desired working concentration in the kinase assay buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

-

Add 5 µL of the diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells.[6] For the "no enzyme" control, add 5 µL of kinase assay buffer.

-

-

Reaction Initiation:

-

Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations in the 10 µL reaction should be at or near the Km for ATP and the substrate.

-

Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.[6]

-

Mix the plate gently.

-

-

Incubation:

-

Incubate the plate at 30°C for 45-60 minutes.[7] The incubation time should be within the linear range of the reaction.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[2]

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[2]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis

-

Calculate Percent Inhibition:

-

The percent inhibition for each inhibitor concentration is calculated as follows: % Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_No_Enzyme) / (Signal_No_Inhibitor - Signal_No_Enzyme)])

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Conclusion

This document provides a comprehensive guide for performing an in vitro kinase assay to evaluate inhibitors of GSK-3β. The detailed protocol, along with the supporting information on the signaling pathway and comparative inhibitor data, will enable researchers to accurately determine the potency of compounds such as GSK-3β Inhibitor XI. Adherence to a standardized workflow and careful data analysis are crucial for obtaining reproducible and reliable results in drug discovery and development efforts targeting GSK-3β.

References

- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for GSK-3β Inhibitor XI

These application notes provide detailed protocols for the use of GSK-3β Inhibitor XI in cell culture for researchers, scientists, and drug development professionals.

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, such as type 2 diabetes, Alzheimer's disease, and cancer.[2][3] GSK-3β Inhibitor XI is a potent and selective inhibitor of GSK-3β with a Ki value of 25 nM.[2][4] It has been shown to increase glycogen synthase (GS) activity in HEK293 cells with an EC50 of 32 nM.[2][4] These notes provide detailed protocols for the preparation and use of GSK-3β Inhibitor XI in cell culture, including methods for assessing its effects on cell viability and target protein phosphorylation.

Product Information

| Property | Value | Reference |

| Product Name | GSK-3β Inhibitor XI | [2] |

| CAS Number | 626604-39-5 | [5] |

| Molecular Formula | C18H15N5O3 | [5] |

| Molecular Weight | 349.3 g/mol | [5] |

| Ki | 25 nM | [2][4] |

| EC50 (HEK293 cells) | 32 nM | [2][4] |

| Solubility | 5 mg/mL in DMSO | [5] |

Stock Solution Preparation and Storage

Materials:

-

GSK-3β Inhibitor XI powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 1.7465 mg of GSK-3β Inhibitor XI in 500 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4] Protect from light.[4]

Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cell lines with GSK-3β Inhibitor XI. Optimization may be required for different cell lines and experimental conditions.

Materials:

-

Adherent cells of choice (e.g., HEK293, SH-SY5Y, etc.)

-

Complete cell culture medium

-

GSK-3β Inhibitor XI stock solution (10 mM)

-

Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the GSK-3β Inhibitor XI stock solution. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range for a dose-response experiment could be from 1 nM to 10 µM. Remember to prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Cell Treatment: Carefully aspirate the old medium from the cell culture plates. Wash the cells once with sterile PBS. Add the prepared medium containing the different concentrations of GSK-3β Inhibitor XI or the vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific experiment and can range from a few hours to 72 hours or more.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays or western blotting.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of GSK-3β Inhibitor XI on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells treated with GSK-3β Inhibitor XI in a 96-well plate

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

After incubation, add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of GSK-3β Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of GSK-3β and its downstream targets following treatment with GSK-3β Inhibitor XI.

Materials:

-

Cells treated with GSK-3β Inhibitor XI in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-β-catenin, anti-phospho-Tau, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: After treatment, place the cell culture plates on ice. Aspirate the medium and wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Protein Quantification: Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using image analysis software.

Signaling Pathways and Experimental Workflow Diagrams

GSK-3β Signaling Pathways

Experimental Workflow for Assessing GSK-3β Inhibitor XI Effects

References

- 1. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

Application Notes and Protocols for GSK-3β Inhibitor XI in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases such as Alzheimer's disease, type 2 diabetes, and cancer. GSK-3β Inhibitor XI is a potent and selective, ATP-competitive inhibitor of GSK-3β, making it a valuable tool for studying the physiological and pathological roles of this kinase. These application notes provide detailed protocols for utilizing GSK-3β Inhibitor XI in Human Embryonic Kidney 293 (HEK293) cells, a commonly used cell line in biomedical research.

Product Information

| Property | Value | Reference |

| Synonyms | 3-(1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-yl-pyrrole-2,5-dione | |

| Mechanism of Action | ATP-competitive inhibitor of GSK-3β | |

| Ki | 25 nM | |

| EC50 in HEK293 cells | 32 nM (for glycogen synthase activity) | |

| Cell Permeability | Yes | |

| Solubility | DMSO |

Recommended Working Concentrations

The optimal working concentration of GSK-3β Inhibitor XI should be determined empirically for each specific application and experimental setup. However, based on its known potency, a starting point for dose-response experiments is recommended.

| Application | Recommended Concentration Range | Notes |

| Inhibition of GSK-3β activity | 10 nM - 1 µM | Start with concentrations around the EC50 (32 nM) and perform a dose-response to determine the optimal concentration for your specific assay. |

| β-catenin stabilization | 100 nM - 5 µM | Higher concentrations may be required to achieve significant accumulation of β-catenin. |

| NF-κB pathway modulation | 100 nM - 10 µM | The effect on NF-κB can be cell-type and stimulus-dependent. |

| Cytotoxicity Assessment | 1 µM - 50 µM | GSK-3β inhibitors generally exhibit low cytotoxicity in HEK293 cells, but it is advisable to perform a viability assay to confirm.[1] |

Experimental Protocols

Western Blot Analysis of β-catenin Stabilization

This protocol describes how to assess the effect of GSK-3β Inhibitor XI on the stabilization of β-catenin in HEK293 cells. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation.

Materials:

-

HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

GSK-3β Inhibitor XI

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-